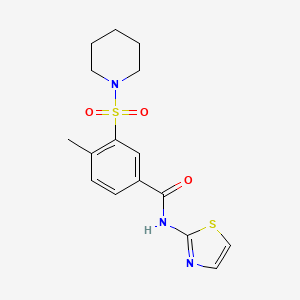![molecular formula C23H16N2 B15013657 N-[(11E)-11H-indeno[1,2-b]quinolin-11-ylidene]-3-methylaniline](/img/structure/B15013657.png)
N-[(11E)-11H-indeno[1,2-b]quinolin-11-ylidene]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline moiety fused with an indene ring system, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can be achieved through various synthetic routes. One common method involves the use of a radical-initiated cascade cyclization reaction. This method employs a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), to facilitate the cyclization of isocyanides . The reaction typically proceeds under mild conditions and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of multicomponent reaction strategies. These strategies allow for the efficient synthesis of highly substituted indenoquinoline derivatives in a one-pot process. For example, a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, and amines can be employed to produce the desired compound under mild conditions .
化学反応の分析
Types of Reactions
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-diones, amine derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has several scientific research applications, including:
作用機序
The mechanism of action of (11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Quinolin-3-amines: These compounds share a similar quinoline core and exhibit comparable biological activities.
Spiro[indolo-3,10’-indeno[1,2-b]quinolin]-2,4,11’-triones: These derivatives have a spirocyclic structure and are synthesized using similar multicomponent reaction strategies.
Pyrrolo[3,2-b]quinoxaline derivatives: These compounds are known for their kinase inhibitory activity and share structural similarities with indenoquinoline derivatives.
Uniqueness
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific substitution pattern and the presence of both indene and quinoline moieties
特性
分子式 |
C23H16N2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
N-(3-methylphenyl)indeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-7-6-9-17(13-15)24-22-18-10-3-4-11-19(18)23-20(22)14-16-8-2-5-12-21(16)25-23/h2-14H,1H3 |
InChIキー |
RIWIROAVIOSGAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15013574.png)
![Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B15013577.png)

![N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide](/img/structure/B15013594.png)
![3-fluorobenzoic acid [4-[(E)-(nicotinoylhydrazono)methyl]phenyl] ester](/img/structure/B15013605.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15013624.png)
![Ethyl {[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B15013630.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B15013634.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline](/img/structure/B15013641.png)

![4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15013659.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B15013663.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
